molecular formula C8H17N3O2S B1492557 2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide CAS No. 2091676-99-0

2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide

Cat. No.: B1492557
CAS No.: 2091676-99-0
M. Wt: 219.31 g/mol
InChI Key: DHBJSDSEGMGHEZ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide ( 2091676-99-0) is a high-value, synthetically challenging bicyclic organic compound of significant interest in advanced medicinal chemistry and materials science research. With a molecular formula of C8H17N3O2S and a molecular weight of 219.31 g/mol, this molecule features a hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide core—a saturated bicyclic structure containing a sulfonamide group within the ring system . This core is functionally decorated with a 2-aminoethyl side chain, providing a versatile handle for further chemical derivatization and conjugation. The 1,2,5-thiadiazole 1,1-dioxide (dioxothiadiazole) motif is known to be a strong electron-withdrawing group, which can significantly influence the electronic properties of a molecule . This makes derivatives containing this scaffold particularly interesting for exploration in the development of organic electronic materials and as stable ligands in coordination chemistry . Furthermore, heterocyclic compounds containing nitrogen and sulfur, such as thiadiazole derivatives, are privileged scaffolds in drug discovery due to their wide range of nascent biological activities . While the specific biological profile of this compound may be unexplored, analogous structures have demonstrated antifungal, antibacterial, anticancer, and antiviral properties in research settings . The presence of the primary amine group makes this compound an especially useful building block for the synthesis of more complex molecules, such as amides, sulfonamides, and ureas, for structure-activity relationship (SAR) studies or the creation of targeted chemical libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,1-dioxo-3,3a,4,5,6,7-hexahydro-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c9-4-6-10-7-8-3-1-2-5-11(8)14(10,12)13/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBJSDSEGMGHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CN(S2(=O)=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide (CAS Number: 2091676-99-0) is a compound of interest due to its potential biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties. The following sections will delve into the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₇N₃O₂S
  • Molecular Weight : 189.30 g/mol
  • CAS Number : 2091676-99-0

The structure of this compound includes a hexahydro-thiadiazole ring fused to a pyridine system, providing a unique scaffold for biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that derivatives of the thiadiazole moiety exhibit significant activity against various bacterial strains and fungi.

Case Studies

  • Antibacterial Activity :
    • A study reported that certain thiadiazole derivatives showed higher antibacterial activity than standard antibiotics such as streptomycin and fluconazole. For example, compounds with a nitrophenyl group demonstrated an MIC (Minimum Inhibitory Concentration) of 32.6 μg/mL against Staphylococcus aureus, outperforming itraconazole (MIC = 47.5 μg/mL) .
  • Antifungal Activity :
    • Compounds featuring the thiadiazole ring were found to possess antifungal properties against strains like Aspergillus niger. The presence of substituents on the thiadiazole ring significantly enhanced their antifungal efficacy .

Cytotoxicity and Antiproliferative Effects

Thiadiazole derivatives have also shown promise in cancer research:

  • Cytotoxicity Studies :
    • Research has indicated that certain derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds derived from the thiadiazole scaffold exhibited moderate to significant antiproliferative activity against human tumor cell lines such as LCLC-103H and HT-29 .

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity :
    • Some studies suggest that these compounds may function by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by various structural modifications:

Modification TypeEffect on Activity
Substituents on the thiadiazole ringEnhanced antimicrobial and cytotoxic activity
Chain length variationsAltered solubility and bioavailability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s core structure places it within a broader class of 1,2,5-thiadiazole 1,1-dioxide derivatives. Comparisons with key analogs are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Properties
Target Compound C₇H₁₅N₃O₂S 205.28 2-Aminoethyl group, saturated bicyclic system Potential pharmaceutical or material applications (unconfirmed)
[1,2,5]Thiadiazolo[3,4-f][1,10]phenanthroline 1,1-dioxide (tdapO₂) C₁₄H₈N₄O₂S 308.30 Annulated phenanthroline ring, aromatic system Stable radical anions for molecule-based magnets; spin-crossover transitions in Fe complexes
2,5-Dibenzylhexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide C₁₅H₂₃N₃O₂S 309.43 Dibenzyl groups, pyrazine core Intermediate for orthogonal-protected bicyclic compounds
5-Bromo-tdapO₂ C₁₄H₇BrN₄O₂S 388.20 Bromine substituent on phenanthroline Enhanced electron-withdrawing capacity; used in radical anion salts

Electronic and Magnetic Properties

  • Electron-accepting capacity : The 1,1-dioxide group in the target compound enhances electron deficiency, similar to tdapO₂. However, its saturated structure limits π-conjugation, reducing electron delocalization compared to tdapO₂’s aromatic system. TdapO₂ forms stable radical anions (e.g., tdapO₂⁻) with unpaired electrons delocalized over the molecule, enabling applications in magnetic materials .
  • Magnetic behavior : TdapO₂ radical anion salts exhibit tunable magnetic coupling (antiferromagnetic to ferromagnetic, J = −320 K to +24 K) depending on π-overlap motifs . In contrast, the target compound’s saturated structure likely precludes radical anion stability, limiting its utility in magnetism.

Coordination Chemistry and Intermolecular Interactions

  • TdapO₂ complexes : Form multidimensional networks via S···S and S···N interactions. Fe(II) complexes exhibit spin-crossover transitions with transition temperatures varying by 150 K due to subtle structural differences .
  • Target compound: The aminoethyl group may act as a coordination site, but its saturated framework reduces rigidity and π-backbonding capacity compared to tdapO₂. No evidence of coordination chemistry is reported.

Stability and Reactivity

  • Radical stability : TdapO₂ radical anions are stable under ambient conditions, whereas the target compound’s saturated structure may limit redox activity .
  • Hydrolytic stability : The 1,1-dioxide group in all analogs confers resistance to hydrolysis, but steric effects from substituents (e.g., benzyl groups) may further modulate reactivity .

Preparation Methods

Formation of the Hexahydro-thiadiazolo[2,3-a]pyridine Core

  • The bicyclic thiadiazolo-pyridine ring is constructed by cyclization of appropriate aminoalkyl precursors with sulfur-containing reagents such as thionyl chloride or sulfur dioxide derivatives.
  • For example, the preparation of related thiadiazolidine 1,1-dioxide intermediates involves reaction of sulfanyl-ethyl amine derivatives with cyclic ketones or aldehydes under controlled conditions (e.g., room temperature stirring in methanol with base such as NaOH) to form the heterocyclic ring system.
  • The cyclization often requires mild heating or reflux to complete ring closure and ensure formation of the hexahydro structure.

Introduction of the 2-(2-aminoethyl) Side Chain

  • The aminoethyl substituent is introduced via nucleophilic substitution on a suitable leaving group precursor or by reductive amination of aldehyde intermediates with ethylenediamine or related amines.
  • In some protocols, protected aminoethyl groups (e.g., tert-butyl carbamates) are used initially and later deprotected to yield the free amine.
  • The reaction conditions typically involve stirring at room temperature or mild heating in solvents like methanol or ethyl acetate, followed by extraction and purification.

Oxidation to the 1,1-Dioxide Form

  • The oxidation of the sulfur atoms in the thiadiazole ring to the dioxide state is achieved using oxidizing agents such as hydrogen peroxide or peracids.
  • This step is crucial for obtaining the sulfone functionality characteristic of the final compound.
  • The oxidation is generally performed under controlled temperature (e.g., 0–25 °C) to avoid over-oxidation or decomposition.

Representative Experimental Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 Cyclization to form thiadiazole ring Aminoalkyl precursor + sulfur reagent + base Methanol (MeOH) 20 °C 16 h 70–85 Stirring under nitrogen atmosphere
2 Aminoethyl side chain introduction Nucleophilic substitution or reductive amination MeOH, EtOAc 20–40 °C 1–4 h 65–80 Use of protected amines for selectivity
3 Oxidation to dioxide form H2O2 or peracid oxidation CH2Cl2, MeOH 0–25 °C 2–6 h 75–90 Controlled addition to avoid over-oxidation

Research Findings and Optimization

  • The choice of solvent and temperature critically affects the yield and purity of the bicyclic thiadiazolo-pyridine intermediate. Methanol with mild base at room temperature is preferred for smooth cyclization without side reactions.
  • Protecting groups on the aminoethyl substituent improve selectivity and facilitate purification, especially when multiple amines are present.
  • Oxidation to the dioxide is best controlled by slow addition of oxidant at low temperatures to prevent ring degradation and maximize sulfone formation.
  • Analytical characterization (e.g., ^1H NMR, ^13C NMR, IR spectroscopy) confirms the structural integrity of the bicyclic system and the presence of the sulfone group.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Conditions Outcome/Notes
Cyclization Aminoalkyl precursors, sulfur reagents MeOH, NaOH, 20 °C, 16 h Formation of hexahydro thiadiazole
Aminoethyl side chain addition Protected aminoethyl amines, alkyl halides MeOH or EtOAc, 20–40 °C, 1–4 h Introduction of 2-(2-aminoethyl) group
Oxidation H2O2, peracids CH2Cl2 or MeOH, 0–25 °C, 2–6 h Conversion to 1,1-dioxide sulfone

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify the aminoethyl group’s integration and the thiadiazolo ring’s electronic environment. For example, deshielded protons adjacent to the sulfone group (1,1-dioxide) appear as distinct signals .
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the bicyclic framework and confirms stereochemistry. CCDC database references (e.g., 997100, 819976) provide structural benchmarks for validation .

What methodologies analyze the electronic properties and radical anion stability of thiadiazolo[2,3-a]pyridine 1,1-dioxide derivatives?

Q. Advanced

  • Electrochemical studies : Cyclic voltammetry (CV) measures reduction potentials to assess electron-accepting capacity. For instance, [1,2,5]thiadiazolo[3,4-f]phenanthroline derivatives exhibit stable radical anions with delocalized unpaired electrons .
  • EPR spectroscopy : Detects paramagnetic species in solution, confirming radical anion stability. Spin density maps derived from EPR data correlate with computational models (e.g., DFT) .
  • Magnetic susceptibility : SQUID magnetometry quantifies exchange interactions (e.g., antiferromagnetic vs. ferromagnetic coupling) in radical anion salts .

How do substituent variations influence magnetic and spin-crossover properties in transition metal complexes of this compound?

Q. Advanced

  • Ligand design : Electron-withdrawing groups (e.g., -SO2_2) enhance ligand field strength, favoring low-spin states in Fe(II) complexes. For example, [Fe(tdap)2_2(NCS)2_2] exhibits spin-crossover transitions sensitive to intermolecular S•••S interactions .
  • Crystal packing analysis : SCXRD reveals how substituents (e.g., bromine) alter π-π stacking and intermolecular interactions, modulating magnetic hysteresis .
  • Thermal studies : Differential scanning calorimetry (DSC) tracks spin-state transitions, with transition temperatures varying by >150 K due to substituent-induced lattice strain .

What are key considerations in designing multi-step reactions to incorporate aminoethyl groups into thiadiazolo[2,3-a]pyridine frameworks?

Q. Basic

  • Protection-deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during cyclization steps, preventing undesired side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while ethanol facilitates precipitation of intermediates for purification .
  • Catalyst optimization : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl2_2) improve yields in reductive amination or coupling reactions .

What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

Q. Advanced

  • Hybrid DFT-MD simulations : Combine density functional theory (DFT) with molecular dynamics (MD) to model solvent effects and transition states, reconciling discrepancies in reaction pathways .
  • Spectroscopic benchmarking : Compare experimental IR/Raman spectra with computational vibrational modes to validate electronic structure models .
  • Crystallographic validation : Overlay SCXRD-derived structures with DFT-optimized geometries to identify steric or electronic factors overlooked in simulations .

How are solvent-free and microwave-assisted synthesis techniques applied to thiadiazolo[2,3-a]pyridine derivatives?

Q. Advanced

  • Microwave irradiation : Accelerates ring-closure reactions (e.g., forming fused quinoxaline derivatives) with >90% yield reduction in reaction time from hours to minutes .
  • Solvent-free conditions : Minimize purification steps for thermally stable intermediates. For example, grinding reactants with K2_2CO3_3 promotes solid-state cyclization .

What role do thiadiazolo[2,3-a]pyridine derivatives play in phototheranostic applications?

Q. Advanced

  • Dual-acceptor engineering : Derivatives like selenium-substituted thiadiazolo pyridines enhance photon absorption and photothermal conversion efficiency (PCE) via spin-orbit coupling .
  • ROS generation : Electron-deficient thiadiazolo rings promote singlet oxygen (1^1O2_2) production under near-infrared (NIR) irradiation, validated by SOSG assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide
Reactant of Route 2
2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide

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